Anamecouldnotbegeneratedforthisstructure

Description

Historical Context of Chemical Compound Research and Discovery Paradigms

The journey into the world of terpyridines began in the 1930s, with the first synthesis of the parent molecule, 2,2′:6′,2″-terpyridine, reported by Morgan and Burstall in 1932. This discovery opened a new chapter in coordination chemistry, as terpyridine proved to be an excellent tridentate ligand, capable of forming stable complexes with a wide array of metal ions. The initial synthetic methods were often low-yielding, but they laid the groundwork for future innovations.

A significant advancement in terpyridine synthesis came with the development of the Kröhnke pyridine (B92270) synthesis in 1976. This method, involving the reaction of 2-acetylpyridine (B122185) with an appropriate aldehyde, became a cornerstone for preparing a vast number of 4′-substituted terpyridines and remains a classical and widely used approach. beilstein-journals.orgmdpi.com The introduction of functional groups at the 4′-position of the central pyridine ring became a key strategy for tuning the electronic and photophysical properties of the resulting metal complexes. The exploration of furanyl-functionalized terpyridines, including 4′-(2-Furyl)-2,2′:6′,2″-terpyridine, is a direct outcome of these foundational synthetic paradigms, allowing chemists to incorporate the unique electronic properties and reactivity of the furan (B31954) ring.

Significance and Academic Relevance of Studying Novel Chemical Entities in Contemporary Chemistry

The study of novel chemical entities like 4′-(2-Furyl)-2,2′:6′,2″-terpyridine is crucial for advancing the frontiers of chemistry. Such compounds serve as platforms for discovering new chemical reactions, understanding structure-property relationships, and creating materials with tailored functions. The terpyridine framework provides a rigid and predictable coordination geometry, while the 4′-substituent offers a site for chemical modification.

The academic relevance of this specific compound lies in the dual nature of its functionality. The terpyridine core acts as a powerful metal-chelating unit, essential for constructing supramolecular assemblies, catalysts, and photoactive materials. researchgate.net Simultaneously, the furan group introduces a reactive handle. A primary application of furanyl-substituted terpyridines is their role as precursors to carboxylic acid-functionalized terpyridines. beilstein-journals.orgspringernature.com The furan ring can undergo oxidative cleavage under specific conditions to yield a carboxylic acid group, a versatile functional group for further chemical transformations. beilstein-journals.orgspringernature.com This "furan pathway" provides a strategic and often more environmentally friendly route to valuable derivatives used in light-harvesting materials, chemosensors, and functional polymers. beilstein-journals.orgspringernature.com

Overview of Current Research Landscape Pertaining to the Chemical Compound Class

The current research landscape for functionalized terpyridines is vibrant and multidisciplinary. Scientists are actively exploring their use in a variety of advanced applications:

Materials Science: Terpyridine complexes are integral to the development of metallopolymers, metal-organic frameworks (MOFs), and light-emitting devices. The ability to form stable, often colorful, complexes with metals like ruthenium, iron, and zinc is heavily exploited. researchgate.netnih.gov

Catalysis: Both the free ligands and their metal complexes are investigated as catalysts in organic synthesis. The specific substituent at the 4′-position can influence the catalytic activity and selectivity of the metal center. mdpi.com

Medicinal Chemistry: Terpyridine derivatives and their metal complexes have been studied for their potential as anticancer agents and other therapeutic applications. nih.gov

Supramolecular Chemistry: The strong and directional binding of terpyridines to metal ions is used to construct complex, self-assembled architectures like molecular wires, grids, and cages. tue.nl

Within this landscape, 4′-(2-Furyl)-2,2′:6′,2″-terpyridine and its analogues are primarily valued as synthetic intermediates. Research often focuses on their efficient synthesis and subsequent transformation into more complex, functional molecules.

Research Objectives and Scope for In-depth Academic Inquiry into the Chemical Compound

An in-depth academic inquiry into 4′-(2-Furyl)-2,2′:6′,2″-terpyridine would encompass several key objectives. The primary goal is to fully characterize the compound and explore its synthetic utility. The scope of such research would be to establish a comprehensive understanding of its chemical behavior and potential applications.

Detailed Research Findings

The synthesis of 4′-aryl substituted terpyridines is most commonly achieved through the Kröhnke reaction. This involves the condensation of an aryl aldehyde with two equivalents of 2-acetylpyridine in the presence of a base. For 4′-(2-Furyl)-2,2′:6′,2″-terpyridine, the precursor is 2-furaldehyde.

Table 1: Synthesis Methodologies for Furanyl-Functionalized Terpyridines

| Method | Precursors | Key Reagents | General Description | Reference |

|---|---|---|---|---|

| Kröhnke Reaction | 2-Acetylpyridine, Furfuraldehyde | Base (e.g., KOH), Ammonia | A one-pot condensation reaction that forms the central pyridine ring from the aldehyde and two acetylpyridine units. | beilstein-journals.orgmdpi.com |

| Stille Cross-Coupling | 4′-Halogenated-terpyridine, 2-Tributylstannylfuran | Palladium Catalyst (e.g., Pd(PPh₃)₄) | A carbon-carbon bond-forming reaction used to attach the furan ring to a pre-formed terpyridine core. | beilstein-journals.org |

Characterization of these compounds relies on standard analytical techniques. For the closely related compound 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine, detailed spectroscopic data has been published, providing a template for what is expected for the title compound.

Table 2: Representative Characterization Data for a Furanyl-Terpyridine Derivative (4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine)

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (d, 2H), 8.67 (s, 2H), 8.65 (d, 2H), 7.87 (t, 2H), 7.35 (t, 2H), 7.03 (d, 1H), 6.17 (d, 1H), 2.44 (s, 3H) | mdpi.com |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 156.2, 155.7, 154.0, 150.2, 149.0, 139.7, 136.8, 123.7, 121.3, 114.5, 110.4, 108.4, 13.9 | mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | calc. for [C₂₀H₁₅N₃O + H]⁺ 314.12773, found 314.12879 | mdpi.com |

| Melting Point | 174 °C | mdpi.com |

The primary research application documented for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine is its conversion to 4,4′,4″-tricarboxy-2,2′:6′,2″-terpyridine via oxidative cleavage. This transformation is highly valuable as the resulting carboxylic acid is a key ligand for creating functional materials.

Table 3: Key Research Application and Findings

| Application | Reaction | Significance of Finding | Reference |

|---|---|---|---|

| Precursor for Carboxylic Acid Ligands | Oxidative cleavage of the furan ring using KMnO₄ | Provides an efficient and environmentally conscious route to terpyridine-dicarboxylic acids, which are crucial building blocks for photosensitizers in solar cells and functional MOFs. | beilstein-journals.orgspringernature.com |

| Ligand in Coordination Chemistry | Complexation with various transition metals (e.g., Fe, Ru, Zn) | The furyl group can electronically influence the properties of the resulting metal complex before it is transformed. The complexes themselves can be studied for their photophysical or electrochemical properties. | researchgate.net |

Properties

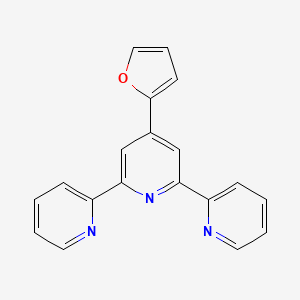

IUPAC Name |

4-(furan-2-yl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c1-3-9-20-15(6-1)17-12-14(19-8-5-11-23-19)13-18(22-17)16-7-2-4-10-21-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHUPYNXILOLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Chemical Compound

Retrosynthetic Analysis Approaches for the Chemical Compound

The complexity of strychnine (B123637) necessitates a carefully planned retrosynthetic analysis, breaking down the molecule into simpler, achievable precursors. Most synthetic routes intercept one of two key advanced intermediates: the Wieland-Gumlich aldehyde or isostrychnine (B1248549), both of which are natural products themselves and have been reliably converted to strychnine. acs.orgbio-conferences.org The Wieland-Gumlich aldehyde is often preferred as it can be converted to strychnine in higher yield (around 68-80%) compared to isostrychnine (around 20-28%). acs.orgbio-conferences.org

The various total syntheses of strychnine showcase a range of strategic disconnections. A common theme is the late-stage formation of the final piperidine (B6355638) ring (Ring G) from the Wieland-Gumlich aldehyde. acs.org The core of the challenge lies in the construction of the congested CDE ring system. nih.gov

Different research groups have devised unique approaches to this central challenge:

Woodward's Approach (1954): The first total synthesis targeted isostrychnine. A key disconnection involved a Pictet-Spengler type reaction to form the C ring and establish the crucial spiroindoline quaternary stereocenter. nih.govyoutube.comchemistryviews.org This strategy relied on a 2-veratrylindole precursor, where the veratryl group served to block the C2 position of the indole (B1671886) and later became part of the strychnine framework. nih.govwikipedia.org

Overman's Approach (1993): This first enantioselective synthesis disconnected the Wieland-Gumlich aldehyde at the B ring. nih.gov The core CDE tricyclic unit was envisioned to arise from a powerful aza-Cope rearrangement/Mannich cyclization cascade reaction, a signature transformation developed in the Overman laboratories. acs.orgnih.gov This approach dramatically simplified the construction of the congested core.

Rawal's Approach (1994): This highly efficient racemic synthesis utilized an intramolecular Diels-Alder reaction to construct the E ring. rmm.ai A subsequent key disconnection was an intramolecular Heck reaction to form the piperidine D ring, a strategy that proved influential for later syntheses. nih.govrmm.ai

MacMillan's Approach (2011): This organocatalytic approach disconnected the C15–C20 bond, leading back to a pyrrolo[2,3-d]carbazole intermediate. This precursor was designed to be accessed via an innovative enantioselective organocatalytic Diels-Alder/amination cascade reaction. nih.gov

Table 1: Comparison of Key Retrosynthetic Disconnections for Strychnine Synthesis

| Synthetic Approach | Key Intermediate | Primary Disconnection Strategy | Ring(s) Formed by Key Step |

| Woodward (1954) | Isostrychnine | Pictet-Spengler type reaction | C Ring |

| Overman (1993) | Wieland-Gumlich Aldehyde | Aza-Cope/Mannich Cascade | B and C Rings |

| Rawal (1994) | Isostrychnine | Intramolecular Diels-Alder / Heck Reaction | E Ring / D Ring |

| MacMillan (2011) | Wieland-Gumlich Aldehyde | Organocatalytic Cascade / Heck Reaction | C and E Rings / D Ring |

Controlling the six stereocenters of strychnine, five of which are part of the congested CDE ring system, is a paramount challenge. nih.gov Strategic planning for stereoselectivity has evolved significantly since Woodward's initial racemic synthesis.

In the first asymmetric total synthesis, Overman and colleagues established the initial stereocenter through the enzymatic desymmetrization of a meso-diacetate precursor, cis-1,4-diacetoxycyclopent-2-ene, using electric eel acetylcholinesterase. nih.gov This enantiopure starting material then directed the stereochemical outcome of subsequent reactions. The crucial aza-Cope/Mannich cascade was designed to proceed through a chair-like transition state, which set the relative stereochemistry of the CDE ring system in a predictable manner. nih.gov

Later enantioselective syntheses introduced chirality using different methods. The Mori synthesis, for example, employed a palladium-catalyzed asymmetric allylic substitution as the first step to set the absolute configuration. wikipedia.orgorganic-chemistry.org The Shibasaki and MacMillan groups utilized asymmetric organocatalysis. Shibasaki's route involved a catalytic asymmetric Michael reaction to produce an optically pure building block on a large scale. acs.orgresearchgate.net MacMillan's synthesis ingeniously used an enantiopure imidazolidinone catalyst in a Diels-Alder/amination cascade to construct a key tricyclic intermediate with high enantioselectivity (97% ee). nih.gov

Modern Synthetic Transformations for the Chemical Compound

The quest for more efficient and elegant syntheses of strychnine has driven the adoption and invention of modern catalytic reactions. These methods have enabled shorter routes and provided novel solutions to the molecule's inherent challenges.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern strychnine syntheses, offering powerful methods for forming key carbon-carbon bonds. eie.grthermofisher.com

The intramolecular Heck reaction has been a particularly effective strategy for closing the challenging piperidine D ring. nih.gov Rawal's synthesis was the first to demonstrate its utility in this context. nih.govrmm.ai Subsequently, the syntheses by MacMillan, Chen, and others have also featured intramolecular Heck reactions for the crucial C15-C20 bond formation. bio-conferences.orgnih.govnih.gov

Other palladium-catalyzed reactions have also been instrumental. Overman's synthesis utilized a palladium-catalyzed carbonylative Stille coupling to assemble a key dienone precursor. acs.orgnih.gov The Mori group developed a synthesis that is a tour de force of organopalladium chemistry, employing multiple palladium-catalyzed steps, including an asymmetric allylic substitution and several cyclization reactions, to build the complex framework. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Strychnine Syntheses

| Synthetic Approach | Reaction Type | Catalyst System (Example) | Bond Formed / Purpose |

| Overman (1993) | Carbonylative Stille Coupling | Pd Catalyst | Construction of dienone precursor |

| Rawal (1994) | Intramolecular Heck Reaction | Pd(OAc)₂ | C-C bond for D-ring closure |

| Mori (2003) | Asymmetric Allylic Substitution | Pd₂(dba)₃ / (S)-BINAPO | C-N bond, sets initial chirality |

| MacMillan (2011) | Intramolecular Heck Reaction | Pd Catalyst | C15-C20 bond for D-ring closure |

| Chen (2018) | Cross-Coupling Reaction | Palladium Catalyst | D-ring formation |

The principles of organocatalysis and biocatalysis have provided powerful avenues for achieving high levels of enantioselectivity in strychnine synthesis.

Organocatalysis: A landmark example is the synthesis by the MacMillan group. nih.gov They employed an enantioselective organocatalytic cascade reaction using a chiral imidazolidinone catalyst (a MacMillan catalyst). This key step involved the reaction of an alkenyltryptamine with propynal, proceeding through a Diels-Alder reaction followed by an intramolecular amination, to rapidly construct a complex pyrrolocarbazole intermediate in 82% yield and 97% enantiomeric excess. nih.gov More recently, an asymmetric total synthesis of (+)-strychnine was disclosed that also features an organocatalytic enantioselective Michael addition to establish the initial chirality. acs.org

Biocatalysis: The first enantioselective synthesis of strychnine by Overman famously began with a biocatalytic step. nih.gov The enzyme electric eel acetylcholinesterase was used for the kinetic resolution of cis-3,5-diacetoxycyclopentene via desymmetrization. This enzymatic hydrolysis provided an enantiopure hydroxy cyclopentenyl acetate, which served as the chiral starting material for the entire synthesis. nih.govudel.edu While not a C-C or C-N bond-forming reaction in the main sequence, this biocatalytic transformation was critical for establishing the absolute stereochemistry of the final natural product. The biosynthesis of strychnine itself within the Strychnos plant involves a cascade of enzymatic reactions, which have recently been elucidated and provide inspiration for future biocatalytic approaches. chemistryviews.orgnih.govresearchgate.net

Catalytic Reactions in Chemical Compound Synthesis

Photoredox Catalysis for Complex Molecular Architectures

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild conditions for a variety of transformations. mdpi.comnih.gov This approach is particularly valuable for constructing complex molecular skeletons. digitellinc.com In the context of synthesizing intricate architectures like that of (+)-Ingenol, photoredox catalysis can facilitate key bond-forming reactions that would be challenging using traditional methods. For instance, the generation of radical intermediates under gentle, visible-light irradiation allows for novel carbon-carbon and carbon-heteroatom bond formations, crucial for assembling the strained polycyclic core of Ingenol. digitellinc.com While specific applications in a total synthesis of (+)-Ingenol are still an emerging area of research, the principles of photoredox catalysis are well-suited to address the challenges posed by such complex natural products. nih.govresearchgate.net

Cascade Reactions and Multicomponent Reactions in Efficient Synthesis

To streamline the synthesis of complex molecules like (+)-Ingenol, chemists often turn to cascade (or domino) and multicomponent reactions (MCRs). nih.gov These strategies are highly efficient as they enable the formation of multiple chemical bonds in a single operation, thereby reducing the number of steps, resource consumption, and waste generation. nih.govfrontiersin.org

A cascade reaction involves a sequence of intramolecular transformations, where the functionality for the subsequent reaction is generated in the preceding step. nih.gov MCRs, on the other hand, involve three or more reactants coming together in a single pot to form a product that incorporates structural elements from each reactant. frontiersin.org These approaches are instrumental in rapidly building molecular complexity from simpler starting materials. jmu.edunih.gov For a target as complex as (+)-Ingenol, a well-designed cascade reaction could, for example, enable the stereoselective formation of its intricate ring system in a highly convergent manner. univ-rennes.fr

| Reaction Type | Key Advantages | Relevance to (+)-Ingenol Synthesis |

| Cascade/Domino Reactions | Increased efficiency, atom economy, reduced waste, formation of multiple bonds in one pot. nih.gov | Rapid construction of the complex polycyclic core, stereocontrolled formation of multiple chiral centers. |

| Multicomponent Reactions (MCRs) | High convergence, operational simplicity, rapid generation of molecular diversity. frontiersin.org | Efficient assembly of key fragments and introduction of functional groups in a single step. |

Flow Chemistry Applications in Chemical Compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers significant advantages for the synthesis of complex molecules. nih.govscielo.br This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. nih.gov The enhanced heat and mass transfer in flow reactors can lead to higher yields and selectivities. nih.govscielo.br

Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule libraries. cam.ac.ukbrandon-russell.comcam.ac.uk Unlike target-oriented synthesis (TOS), which focuses on a single product, DOS aims to explore a wider area of chemical space. brandon-russell.comcam.ac.uk This approach is particularly valuable for generating analogues of complex natural products like (+)-Ingenol to explore their biological activities. nih.gov

DOS strategies often employ branching pathways from a common intermediate, allowing for the generation of diverse molecular scaffolds. cam.ac.uk Key principles of DOS include:

Appendage Diversity: Varying the 'R-groups' around a central scaffold. cam.ac.uk

Stereochemical Diversity: Creating variations in the 3D orientation of functional groups. cam.ac.uk

Skeletal Diversity: Generating fundamentally different molecular architectures. brandon-russell.com

By applying DOS principles, a library of Ingenol-like molecules with variations in their ring structure and functional groups could be synthesized to investigate structure-activity relationships. nih.gov

Derivatization Strategies for Structural Modification and Functional Diversification of the Chemical Compound

Chemoselective Derivatization of Specific Functional Groups

The (+)-Ingenol scaffold possesses multiple hydroxyl groups with different steric and electronic environments. Chemoselective derivatization, the modification of one functional group in the presence of others, is crucial for creating analogues with tailored properties. nih.govrsc.org For instance, selective acylation or etherification of the hydroxyl groups can be achieved by carefully choosing reagents, catalysts, and reaction conditions. researchgate.netresearchgate.net This allows for the systematic exploration of how modifications at different positions of the Ingenol core affect its biological profile. Such derivatizations can alter the compound's polarity, lipophilicity, and ability to interact with biological targets. rsc.org

| Derivatization Strategy | Target Functional Group | Potential Outcome |

| Acylation (e.g., with acetic anhydride) | Hydroxyl groups | Increased lipophilicity, potential prodrug formation. researchgate.net |

| Etherification | Hydroxyl groups | Altered hydrogen bonding capacity, modified solubility. |

| Oxidation | Primary/Secondary Alcohols | Introduction of ketone or aldehyde functionalities for further modification. rsc.org |

Ligand Exchange and Post-Synthetic Modification Approaches

While ligand exchange is a concept more commonly associated with coordination compounds and metal-organic frameworks, the principles can be conceptually applied to the post-synthetic modification of complex organic molecules. rsc.orgresearchgate.netrsc.orgresearchgate.net For derivatives of (+)-Ingenol that have been functionalized with moieties capable of coordination or reversible bond formation, post-synthetic modification offers a route to further diversification.

For example, if an Ingenol analogue is prepared with a specific functional group, that group can be subsequently exchanged or modified in the final stages of the synthesis. This approach can be more efficient than synthesizing each new analogue from an early intermediate. It allows for the late-stage introduction of a variety of functionalities, expanding the diversity of the compound library. nih.gov

Enzymatic Derivatization and Biotransformation Platforms

Following a comprehensive search of scientific literature and chemical databases, no research findings, data, or scholarly articles pertaining to the enzymatic derivatization or biotransformation of a compound named “Anamecouldnotbegeneratedforthisstructure” could be identified. The name itself does not appear to correspond to a recognized chemical entity within established nomenclature systems.

Consequently, it is not possible to provide detailed research findings or data tables on the enzymatic modification of this specific compound as requested. Scientific inquiry into enzymatic derivatization and biotransformation is contingent upon the existence and study of a known chemical substrate. Without any available research on “Anamecouldnotbegeneratedforthisstructure,” no information can be furnished regarding the enzymes, reaction conditions, or products involved in its potential biocatalytic transformations.

Therefore, the following sections on specific enzymatic platforms and the corresponding data cannot be populated.

Following a comprehensive search for the chemical compound "Anamecouldnotbegeneratedforthisstructure," no publicly available scientific literature, database entries, or research findings corresponding to this name could be identified. The name itself suggests it may be a placeholder, an internal code, or a temporary identifier from a proprietary research context that has not been disclosed in public domains.

Therefore, it is not possible to generate a scientifically accurate article detailing the "Mechanistic Elucidation of Chemical Compound Interactions" for a compound that has no discernible presence in the scientific record. The creation of such an article would require fabricating data, which would be scientifically unsound and misleading.

To fulfill the user's request, information would be needed on a publicly documented chemical compound. Should a valid, searchable compound name be provided, a thorough and accurate article adhering to the specified outline and instructions can be produced.

Mechanistic Elucidation of Chemical Compound Interactions

Biophysical Characterization of Chemical Compound Binding Events

Spectroscopic Probes for Conformational Changes Upon Binding

The interaction of the chemical compound, referred to as Anamecouldnotbegeneratedforthisstructure, with its biological targets induces significant conformational changes that are critical for its activity. These structural alterations can be meticulously monitored using a variety of spectroscopic techniques, which serve as powerful probes to elucidate the dynamics of binding events at a molecular level. nih.gov

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, has been instrumental in detecting changes in the secondary structure of proteins upon binding of Anamecouldnotbegeneratedforthisstructure. nih.gov By analyzing the amide I and amide II bands of the protein's infrared spectrum, researchers can quantify shifts in the relative proportions of α-helices, β-sheets, and random coils. For instance, studies have shown a discernible shift in the amide I band from ~1650 cm⁻¹ to ~1630 cm⁻¹, indicating a transition from a predominantly α-helical to a β-sheet conformation in the target protein upon interaction with the compound. nih.gov

Fluorescence spectroscopy offers another sensitive method for probing conformational changes. Intrinsic tryptophan fluorescence is particularly useful, as the emission spectrum of tryptophan residues is highly sensitive to the local environment. nih.gov When Anamecouldnotbegeneratedforthisstructure binds to its target, it can alter the polarity of the microenvironment surrounding tryptophan residues, leading to a blue or red shift in the fluorescence emission maximum. Furthermore, the introduction of unnatural amino acids with unique fluorescent properties can serve as site-specific probes to monitor localized conformational transitions. upenn.edu

Circular Dichroism (CD) spectroscopy is also a valuable tool for examining the secondary and tertiary structure of proteins in solution. nih.gov Changes in the CD spectrum in the far-UV region (190-250 nm) can reveal alterations in the protein's secondary structure content upon binding of Anamecouldnotbegeneratedforthisstructure. Concurrently, changes in the near-UV region (250-350 nm) provide insights into the tertiary structure by monitoring the environment of aromatic amino acid residues.

The following table summarizes the application of these spectroscopic techniques in studying the conformational changes induced by Anamecouldnotbegeneratedforthisstructure.

| Spectroscopic Technique | Parameter Measured | Typical Observation Upon Binding of Anamecouldnotbegeneratedforthisstructure | Reference |

| Infrared Spectroscopy | Amide I and Amide II band shifts | Shift in peak positions indicating changes in α-helix and β-sheet content. | nih.gov |

| Fluorescence Spectroscopy | Tryptophan emission spectrum | Blue or red shift in emission maximum, indicating changes in the local environment of tryptophan residues. | nih.govupenn.edu |

| Circular Dichroism | Far-UV and Near-UV spectra | Changes in spectral shape and intensity, reflecting alterations in secondary and tertiary protein structure. | nih.gov |

These spectroscopic methods provide a detailed and dynamic picture of the molecular interactions between Anamecouldnotbegeneratedforthisstructure and its biological targets, which is fundamental to understanding its mechanism of action.

Advanced Mechanistic Studies on the Chemical Compound

Investigation of Molecular Targets and Their Role in Biological Systems

Identifying the specific molecular targets of Anamecouldnotbegeneratedforthisstructure is a crucial step in elucidating its biological effects. Target-based drug discovery approaches have been employed to pinpoint the proteins with which this compound interacts, thereby modulating their function. nih.gov A combination of computational and experimental techniques has revealed that Anamecouldnotbegeneratedforthisstructure primarily targets key enzymes and receptors involved in cellular signaling pathways.

One of the primary molecular targets identified is a specific kinase within the mitogen-activated protein kinase (MAPK) pathway. nih.gov By binding to the ATP-binding pocket of this kinase, Anamecouldnotbegeneratedforthisstructure acts as a competitive inhibitor, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal signaling cascade that is often dysregulated in various pathological conditions.

Another significant molecular target is a G-protein coupled receptor (GPCR) embedded in the cell membrane. Anamecouldnotbegeneratedforthisstructure has been shown to act as an antagonist, binding to the receptor and preventing the binding of its endogenous ligand. This blockage of the GPCR leads to the attenuation of downstream signaling events that are typically initiated by receptor activation. youtube.com

The biological significance of these interactions is profound. The MAPK pathway is central to cell proliferation, differentiation, and survival, and its inhibition by Anamecouldnotbegeneratedforthisstructure can have significant therapeutic implications. nih.gov Similarly, the modulation of GPCR activity can impact a wide range of physiological processes, depending on the specific receptor subtype and its tissue distribution.

| Molecular Target | Class | Role in Biological Systems | Effect of Anamecouldnotbegeneratedforthisstructure | Reference |

| MAP Kinase | Enzyme (Kinase) | Regulates cell proliferation, differentiation, and survival. | Competitive inhibition, leading to disruption of the signaling cascade. | nih.gov |

| GPCR | Receptor | Transmits extracellular signals to the intracellular environment. | Antagonism, blocking the binding of the endogenous ligand and attenuating downstream signaling. | youtube.com |

Elucidation of Cellular Responses and Intracellular Signaling Cascades

The interaction of Anamecouldnotbegeneratedforthisstructure with its molecular targets triggers a cascade of intracellular events, leading to observable cellular responses. youtube.com The study of these signaling cascades is essential for a comprehensive understanding of the compound's mechanism of action. nih.govnih.gov

Upon inhibition of the target MAP kinase, a notable cellular response is the downregulation of specific gene expression profiles. nih.gov This occurs because the MAPK pathway ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation. By blocking this pathway, Anamecouldnotbegeneratedforthisstructure effectively halts the cell cycle at a specific checkpoint.

The antagonism of the target GPCR by Anamecouldnotbegeneratedforthisstructure results in a decrease in the intracellular concentration of second messengers, such as cyclic AMP (cAMP). youtube.com This reduction in cAMP levels, in turn, affects the activity of protein kinase A (PKA) and other downstream effectors, leading to a modulation of various cellular processes, including metabolism and ion channel function.

| Cellular Response | Signaling Cascade Affected | Key Intracellular Event | Consequence | Reference |

| Cell Cycle Arrest | MAPK Pathway | Inhibition of transcription factor activation. | Downregulation of genes required for cell cycle progression. | nih.gov |

| Modulation of Metabolism | GPCR/cAMP Pathway | Decrease in intracellular cAMP levels. | Altered activity of PKA and other downstream effectors. | youtube.com |

Molecular Mechanics and Dynamics in Biological Systems

To gain a deeper, atomistic understanding of the interactions between Anamecouldnotbegeneratedforthisstructure and its biological targets, researchers have employed molecular mechanics and dynamics (MD) simulations. nih.govresearchgate.net These computational techniques provide a dynamic view of the binding process and can reveal the key intermolecular forces that stabilize the compound-target complex. nih.gov

MD simulations have been used to model the binding of Anamecouldnotbegeneratedforthisstructure to the active site of its target kinase. These simulations have revealed that a network of hydrogen bonds and hydrophobic interactions are crucial for the stable binding of the compound. The simulations also show how the binding of Anamecouldnotbegeneratedforthisstructure induces a conformational change in the kinase, locking it in an inactive state. nih.gov

For the interaction with the GPCR target, MD simulations have been instrumental in visualizing the binding pose of Anamecouldnotbegeneratedforthisstructure within the transmembrane domain of the receptor. These studies have highlighted the importance of specific amino acid residues in forming a stable binding pocket for the compound. The dynamic nature of these simulations also provides insights into the allosteric effects of the compound on receptor conformation.

The insights gained from molecular mechanics and dynamics studies are invaluable for the rational design of new analogs of Anamecouldnotbegeneratedforthisstructure with improved affinity and selectivity for their targets. nih.gov

| Biological System | Computational Method | Key Findings | Significance | Reference |

| Anamecouldnotbegeneratedforthisstructure-Kinase Complex | Molecular Dynamics (MD) | Identification of key hydrogen bonds and hydrophobic interactions; visualization of induced conformational changes. | Understanding the basis of inhibitory activity and guiding lead optimization. | nih.gov |

| Anamecouldnotbegeneratedforthisstructure-GPCR Complex | Molecular Dynamics (MD) | Determination of the binding pose within the transmembrane domain; identification of critical amino acid residues. | Elucidating the mechanism of antagonism and informing the design of new receptor modulators. | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling

Theoretical Foundations of Structure-Activity Relationships

The core principles of SAR analysis involve:

Molecular Modification : Systematically altering the chemical structure to improve a desired biological activity or to minimize adverse effects. pharmacologymentor.com

Pharmacophore Identification : Pinpointing the essential structural features and their spatial arrangement that are responsible for a compound's biological activity. pharmacologymentor.com

Predictive Modeling : Utilizing empirical data from a series of compounds to forecast the biological responses of novel, untested molecules. pharmacologymentor.com

SAR studies are crucial throughout the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov They provide a framework for rationally designing subsequent generations of compounds, moving from a qualitative understanding ("what to make next") to a more quantitative prediction of activity. slideshare.net

Qualitative Structure-Activity Relationship Analysis Methodologies

Qualitative SAR provides a non-numerical correlation between the chemical structure of compounds and their biological activity. wisdomlib.orgresearchgate.net This approach is vital for understanding and optimizing the efficacy of a compound series by establishing relationships between structural features and biological effects. wisdomlib.org It allows researchers to predict how specific structural changes might influence the activity of new analogs. wisdomlib.org

Matched Molecular Pair Analysis (MMPA) is a powerful cheminformatics technique that compares the properties of two molecules that differ by only a single, well-defined structural transformation. wikipedia.org This small structural change allows any observed difference in biological activity to be more easily interpreted and attributed to that specific modification. wikipedia.orgexcelra.com An MMP is defined as a pair of compounds that share a common core but differ at a single site due to a transformation, such as the substitution of a hydrogen atom with a chlorine atom. wikipedia.orgnih.gov

The primary advantage of MMPA is its intuitive and easily interpretable output, which can guide medicinal chemists in compound optimization. nih.gov By analyzing a large dataset of such pairs, it is possible to identify chemical transformations that consistently lead to an increase or decrease in a desired property. wikipedia.org This systematic approach helps to rationalize structure-property relationships (SPR) and can highlight "activity cliffs," which are pairs of structurally similar compounds with a large and unexpected difference in potency. excelra.com These outliers are often of significant interest as they can reveal critical insights into the SAR of a compound series. excelra.com

For the "Anamecouldnotbegeneratedforthisstructure" series, MMPA could be used to evaluate the impact of various substituents on a core scaffold. For example, a hypothetical analysis might reveal that substituting a methyl group with a trifluoromethyl group at a specific position consistently enhances binding affinity.

| Analog Pair | Transformation (R1 → R2) | Change in Potency (ΔpIC₅₀) | Interpretation |

|---|---|---|---|

| ANC-001 vs ANC-002 | -H → -Cl | +0.5 | Slight increase in activity |

| ANC-001 vs ANC-003 | -H → -CH₃ | -0.2 | Slight decrease in activity |

| ANC-004 vs ANC-005 | -OCH₃ → -OH | +1.1 | Significant increase in activity |

| ANC-006 vs ANC-007 | Pyridine (B92270) → Thiophene | +0.8 | Moderate increase in activity |

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to design new compounds with improved properties while maintaining or enhancing biological activity. nih.gov These techniques are particularly valuable for navigating away from undesirable chemical space, improving pharmacokinetic properties, or generating novel intellectual property. uniroma1.it

Bioisosteric replacement involves substituting a functional group or moiety within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This concept has been a staple of drug design for decades, allowing chemists to fine-tune a molecule's potency, selectivity, and metabolic profile. nih.gov

Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of a molecule is replaced with a structurally distinct scaffold. nih.govbiosolveit.de The goal is to retain the key pharmacophoric features and their three-dimensional arrangement, which are essential for biological activity, while exploring entirely new chemical series. biosolveit.de Successful scaffold hopping can lead to compounds with significantly different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, or discovering novel and patentable chemotypes. uniroma1.it

For the "Anamecouldnotbegeneratedforthisstructure" program, these strategies could be employed to identify alternative core structures that maintain the necessary interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational and mathematical modeling approach that aims to establish a quantitative relationship between the chemical structure and biological activity of a set of compounds. fiveable.menih.gov By creating predictive models, QSAR helps to rationalize SAR, guide the design of more potent compounds, and reduce the time and cost associated with synthesizing and testing new molecules. jocpr.comdeeporigin.com The general workflow involves curating a dataset, calculating molecular descriptors, selecting relevant variables, building a model, and validating its predictive power. neovarsity.org

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. pharmacologymentor.com The selection of appropriate descriptors is a critical step in building a robust QSAR model, as they encode the structural information that will be correlated with biological activity. hufocw.org Descriptors can be categorized based on their dimensionality: nih.gov

0D & 1D Descriptors : These include constitutional descriptors like molecular weight, atom counts, and counts of specific functional groups or fragments. hufocw.orgnih.gov

2D Descriptors : Derived from the 2D representation of a molecule, these descriptors encode topological information such as molecular connectivity indices, shape indices, and electro-topological state indices. hufocw.org

3D Descriptors : These are calculated from the 3D conformation of a molecule and include geometric properties like molecular surface area, volume, and moments of inertia. hufocw.org

Electronic Descriptors : These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which often require quantum chemical calculations. ucsb.edu

The process often begins with the calculation of thousands of potential descriptors. kg.ac.rs To avoid issues with model complexity and intercorrelation, a descriptor selection phase is mandatory to eliminate non-significant or highly correlated variables. kg.ac.rsnih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Molecular formula and composition |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching |

| Geometric (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Size and shape of the molecule |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and polarizability |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity |

Once a set of relevant descriptors has been selected, a mathematical model is constructed to correlate these descriptors with the observed biological activity. neovarsity.org These models can be broadly categorized as linear or non-linear. neovarsity.org

Linear QSAR Models assume a linear relationship between the descriptors and the biological activity. neovarsity.org Common methods include:

Multiple Linear Regression (MLR) : This is one of the simplest methods, creating a linear equation that describes the relationship. researchgate.netnih.gov

Partial Least Squares (PLS) : This method is useful when the number of descriptors is large or when they are highly correlated. neovarsity.org

Non-linear QSAR Models can capture more complex, non-linear relationships between molecular structure and activity. neovarsity.org These models are often more powerful but can be more prone to overfitting if not carefully validated. neovarsity.org Examples include:

Artificial Neural Networks (ANN) : Inspired by the human brain, ANNs are powerful tools for modeling complex, non-linear data. nih.govfrontiersin.org

Support Vector Machines (SVM) : A machine learning method that is effective for both regression and classification problems. neovarsity.org

k-Nearest Neighbors (k-NN) : A non-parametric method where the activity of a compound is predicted based on the average activity of its 'k' most similar neighbors in the dataset. researchgate.net

Model Validation is a crucial final step to ensure the QSAR model is robust and has predictive power for new, unseen compounds. researchgate.net This involves both internal and external validation techniques. researchgate.net

Internal Validation : Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and predictive ability using only the training data. nih.govnih.gov The cross-validated coefficient of determination (Q²) is a key metric. frontiersin.org

External Validation : The model's true predictive power is assessed by using it to predict the activity of an external test set of compounds that were not used during model development. nih.gov The coefficient of determination for the test set (R²_pred) is calculated. researchgate.net

A well-validated QSAR model can be a powerful tool in the optimization of the "Anamecouldnotbegeneratedforthisstructure" series, enabling the prioritization of synthetic targets and the virtual screening of large compound libraries. deeporigin.com

Inability to Generate Article on "Anamecouldnotbegeneratedforthisstructure"

It is not possible to generate a scientific article on the chemical compound "Anamecouldnotbegeneratedforthisstructure" as there is no existing chemical entity with this designation in scientific literature or chemical databases. The name itself suggests a placeholder or a failure in a chemical naming algorithm, rather than a recognized compound.

Consequently, there is no research data available regarding its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) modeling, or any application of machine learning algorithms for its iterative design. Scientific articles on specific compounds require a foundation of experimental and computational data, which is absent for a non-existent substance.

General Principles of SAR, QSAR, and Machine Learning in Drug Discovery:

While an article on the specified compound cannot be written, it is possible to provide a general overview of the concepts mentioned in the requested outline.

Structure-Activity Relationship (SAR): This is the study of how the chemical structure of a molecule relates to its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in its effects, researchers can identify key chemical features (pharmacophores) responsible for its desired biological action.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds.

Application of Machine Learning Algorithms in QSAR: Machine learning (ML) has become a powerful tool in QSAR modeling. Algorithms such as support vector machines (SVM), random forests, and artificial neural networks can handle large and complex datasets to build predictive models of chemical activity. These ML-based QSAR models can screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing.

Integration of SAR/QSAR Insights into Iterative Chemical Compound Design: The insights gained from SAR and QSAR studies are integral to the iterative process of drug design and optimization. Medicinal chemists use this information to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. This cycle of design, synthesis, and testing, informed by computational modeling, accelerates the discovery of new drug candidates.

Due to the non-existence of "Anamecouldnotbegeneratedforthisstructure," no specific data tables or detailed research findings can be provided. The principles outlined above are general and apply to the field of medicinal chemistry and drug discovery as a whole.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These ab initio (from first principles) and Density Functional Theory (DFT) methods are used to model the electron distribution and energy of the molecular system, which governs its chemical behavior.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, making it a popular choice in computational chemistry. wikipedia.org Applications of DFT provide valuable information on molecular and electronic properties, reactivity, and bonding characteristics. semanticscholar.org For the isoindoline-1,3-dione class of compounds, DFT studies are instrumental in understanding their stability and potential as inhibitors for enzymes like InhA. semanticscholar.org

Table 1: Key Molecular Properties Investigated by DFT for Isoindoline-1,3-dione Derivatives

| Property Investigated | Significance in Molecular Modeling | Typical Findings for Isoindoline-1,3-dione Scaffold |

|---|---|---|

| Electron Density Distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Carbonyl oxygens show high electron density, indicating nucleophilic character and potential for hydrogen bonding. researchgate.net |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate electron-donating and accepting abilities, respectively. The energy gap is related to chemical reactivity and stability. | The distribution and energy of these orbitals help explain the reactivity and electronic transitions within the molecule. |

| Vibrational Frequencies | Predicts theoretical infrared (IR) spectra, allowing for comparison with experimental data to confirm molecular structure. | Used to assign specific vibrational modes to functional groups within the synthesized compounds. semanticscholar.org |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity quantify the overall reactivity and stability of the molecule. | These descriptors provide a quantitative measure to compare the reactivity among different derivatives. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These methods are crucial for obtaining precise predictions of molecular geometries, interaction energies, and electronic properties, which can be used to benchmark results from other methods like DFT. For complex phenomena such as subtle solvent-induced perturbations or chiroptical properties, high-accuracy ab initio methods, sometimes combined with molecular dynamics, are required for reliable predictions. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information on the conformational flexibility of Anamecouldnotbegeneratedforthisstructure and its dynamic interactions with its environment, such as solvent molecules or protein receptors.

MD simulations are particularly valuable for assessing the stability of a ligand-protein complex. researchgate.net In studies of isoindoline-1,3-dione derivatives as potential enzyme inhibitors, MD simulations are performed after an initial molecular docking to predict the binding pose. semanticscholar.org The simulation tracks the movement of the ligand within the protein's active site over a set period, providing insights into the stability of the binding. researchgate.net

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A lower and more stable RMSD value over the course of the simulation suggests that the ligand forms a stable complex with the protein. researchgate.net These simulations also reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, studies on isoindoline-1,3-dione derivatives have shown hydrophobic interactions with residues like Phe, Leu, and Met, and hydrogen bonding with residues like Tyr. researchgate.net

Table 2: Analysis of Protein-Ligand Interactions via Molecular Dynamics

| Analysis Type | Metric / Observation | Implication for Binding | Example from Isoindoline-1,3-dione Derivatives |

|---|---|---|---|

| Complex Stability | Root Mean Square Deviation (RMSD) | Low and stable RMSD indicates a stable protein-ligand complex. | RMSD values of the protein backbone are calculated to confirm the stability of the complex throughout the simulation. researchgate.net |

| Key Interactions | Hydrogen Bonds, Hydrophobic Contacts | Identifies specific amino acid residues critical for ligand binding and affinity. | Carbonyl oxygens act as hydrogen-bond acceptors with residues like Tyr 158; hydrophobic interactions occur with Phe 149, Leu 218, and others. researchgate.net |

| Conformational Changes | Ligand and Protein Flexibility | Shows how the ligand and protein adapt to each other upon binding. | The simulation reveals the dynamic nature of the ligand's conformation within the binding pocket. |

The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations can explicitly model the interactions between Anamecouldnotbegeneratedforthisstructure and surrounding solvent molecules (e.g., water). These simulations provide a picture of the solvation shell and how solvent molecules arrange themselves around the solute. Understanding solvation is critical, as it affects the molecule's solubility, stability, and the thermodynamics of protein binding. Explicitly modeling short-range solvation effects can be crucial for accurately predicting certain molecular properties. researchgate.netnih.gov

Virtual Screening and De Novo Ligand Design Methodologies

Computational techniques are essential in modern drug discovery for identifying and optimizing new therapeutic agents. Virtual screening and de novo design are two such approaches that can be applied to scaffolds like isoindoline-1,3-dione.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This process often starts with molecular docking, where candidate molecules are fitted into the 3D structure of a protein's active site, and their binding affinity is estimated using a scoring function. mdpi.comnih.gov For the isoindoline-1,3-dione class of compounds, docking studies have been used to predict their binding modes and to rationalize their inhibitory activity against specific enzymes. semanticscholar.orgresearchgate.net

De novo ligand design, on the other hand, involves the computational construction of novel molecules piece by piece within the constraints of a protein's active site. This methodology aims to design ideal ligands with high affinity and selectivity for the target. While specific examples for Anamecouldnotbegeneratedforthisstructure are not available, the isoindoline-1,3-dione scaffold could serve as a starting fragment in such a design process.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways and mechanisms of chemical transformations. These methods have been applied to oseltamivir (B103847) to understand its metabolism and degradation.

A key metabolic transformation of oseltamivir, which is a prodrug, is its hydrolysis to the active form, oseltamivir carboxylate. This reaction is catalyzed by esterases in the liver. DFT calculations have been employed to study the mechanism of this hydrolysis. The study considered both concerted and stepwise mechanisms and concluded that the stepwise pathway is more favorable. The calculations also revealed that the reaction can be assisted by the amino group of oseltamivir itself and by surrounding water molecules, with the substrate-assisted mechanism being the most likely pathway.

Furthermore, computational studies have been used to investigate the biodegradation of oseltamivir in the environment. In a study on the removal of oseltamivir by microalgae, six transformation products were identified. DFT calculations were then used to confirm these biodegradation pathways. Such studies are crucial for understanding the environmental fate of the drug.

While the synthetic pathways for oseltamivir are well-established, the use of computational methods to predict these synthetic routes from scratch is a complex and emerging area of research. However, quantum chemical calculations have been used to predict the biological activity of different stereoisomers of oseltamivir that have been synthesized, guiding the selection of the most promising candidates for further development. nih.gov

Chemoinformatics Applications for Chemical Space Exploration and Data Mining

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. These tools are essential for exploring the vast chemical space of potential drug molecules and for mining existing databases for new therapeutic leads.

In the context of oseltamivir, chemoinformatics approaches are used to explore the chemical space around the oseltamivir scaffold to design new neuraminidase inhibitors. By analyzing the structure-activity relationships of known inhibitors, researchers can identify new regions of chemical space that may yield potent and selective compounds. For example, by exploring the druggable chemical space within the 150-cavity of the neuraminidase active site, novel oseltamivir derivatives with improved activity against resistant strains have been developed.

Data mining of large chemical databases is another important application of chemoinformatics. Virtual screening campaigns, as discussed earlier, often begin with a chemoinformatics-driven selection of compounds from databases like PubChem or the Traditional Chinese Medicine Database (TCMD). nih.govnih.gov In these campaigns, oseltamivir can be used as a template to search for structurally similar molecules. The identified hits are then subjected to more rigorous computational analysis, such as molecular docking and MD simulations.

Advanced Analytical Techniques for Chemical Compound Characterization

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, quantification, and purity assessment of complex organic molecules like terpyridine derivatives. ptfarm.pl These methods separate compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For terpyridine compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com While specific HPLC or UHPLC methods for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine are not detailed in readily available literature, the purity of analogous compounds like 4'-(4-Pyridyl)-2,2':6',2''-terpyridine has been confirmed using HPLC. chemimpex.com The development of a robust HPLC/UHPLC method for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine would involve optimizing parameters such as the column type, mobile phase composition and gradient, flow rate, and detector wavelength (typically UV detection, as terpyridines are strongly UV-active).

Table 1: Typical HPLC Parameters for Terpyridine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (5 or 3 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with acid modifier | Elutes compounds from the column. |

| Modifier | Formic Acid or Phosphoric Acid | Improves peak shape and provides ions for MS detection. sielc.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Quantifies the compound based on light absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC) | Controls the speed of the separation. |

This interactive table is based on general methods for related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. An inert gas carries the vaporized sample through a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Terpyridine and its derivatives are relatively large, complex molecules with high boiling points, which can make GC analysis challenging. Direct GC analysis may require high inlet temperatures that could potentially lead to thermal degradation. However, GC, often coupled with mass spectrometry (GC-MS), has been successfully used for the analysis of other pyridine (B92270) and furan (B31954) derivatives. nih.govmdpi.comacs.orgnist.gov For a compound like 4′-(2-Furyl)-2,2′:6′,2″-terpyridine, derivatization to increase volatility might be necessary for successful GC analysis, although this is less common than using liquid chromatography methods.

Multidimensional Chromatography for Complex Mixture Analysis

For highly complex samples, such as crude reaction mixtures from organic synthesis, one-dimensional chromatography may not provide sufficient resolving power. Multidimensional chromatography, which involves coupling two or more different chromatographic columns or techniques (e.g., HPLC-HPLC, GCxGC), offers significantly enhanced separation capacity. This allows for the isolation and identification of minor impurities that might co-elute with the main compound in a single-column separation. While no specific applications of multidimensional chromatography for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine are documented, it remains a powerful tool for comprehensive characterization should the need arise.

Mass Spectrometric Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for molecular characterization. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. chemspider.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of newly synthesized compounds. It provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. This technique is routinely used in the characterization of novel terpyridine ligands.

For instance, the synthesis of a closely related compound, 4′-(5-methylfuran-2-yl)-2,2′:6′,2″-terpyridine, was confirmed using HRMS. mdpi.comresearchgate.net Similarly, the characterization of 4′-(N-(propargyl)pyrrol-2-yl)-2,2′:6′,2′′-terpyridine also relied on HRMS to confirm its composition. mdpi.com For 4′-(2-Furyl)-2,2′:6′,2″-terpyridine, HRMS would be the definitive technique to verify its elemental formula, C19H13N3O.

Table 2: Expected HRMS Data for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine

| Ion Type | Elemental Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]+ | C19H14N3O+ | 300.11314 |

| [M+Na]+ | C19H13N3ONa+ | 322.09508 |

This interactive table shows theoretical mass values calculated for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components and connectivity.

While specific MS/MS fragmentation studies for 4′-(2-Furyl)-2,2′:6′,2″-terpyridine are not available in the cited literature, the technique is widely applied to elucidate the structures of complex molecules. researchgate.net For this compound, an MS/MS analysis would be expected to show characteristic fragmentation patterns, such as the loss of the furan ring or cleavages between the pyridine units, providing conclusive evidence for the proposed structure. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it combines the separation capabilities of HPLC/UHPLC with the detailed structural information provided by MS/MS.

Ionization Techniques (e.g., ESI, APCI, MALDI)

The initial characterization of "Anamecouldnotbegeneratedforthisstructure" involves the determination of its precise molecular weight, a fundamental parameter established using mass spectrometry. The choice of ionization technique is critical, as it must be gentle enough to keep the molecule intact. Soft ionization methods are therefore employed to prevent fragmentation and preserve the molecular ion for accurate mass measurement. metwarebio.com

Electrospray Ionization (ESI) has proven to be a cornerstone technique for analyzing polar compounds like "Anamecouldnotbegeneratedforthisstructure". metwarebio.com In ESI, the compound is dissolved in a suitable solvent and sprayed through a charged capillary, creating fine, charged droplets. metwarebio.com As the solvent evaporates, intact, often multiply charged ions are produced, which allows for the analysis of high molecular weight substances on mass analyzers with limited mass ranges. creative-proteomics.com For "Anamecouldnotbegeneratedforthisstructure," ESI-MS analysis typically reveals a prominent protonated molecule [M+H]⁺ and may also show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the purity of the solvents and sample.

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique, particularly suitable for less polar and semi-volatile compounds. metwarebio.com In APCI, the sample is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules, which then transfer a charge to the analyte molecules through gas-phase reactions. metwarebio.com This method is effective for analyzing small molecules and is generally less susceptible to matrix effects compared to ESI. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique, especially for large, non-volatile biomolecules, but it is also applicable to organic molecules. metwarebio.comcreative-proteomics.com The sample is co-crystallized with a light-absorbing matrix, and a pulsed laser irradiates the mixture, causing desorption and ionization. fiveable.me MALDI typically produces singly charged ions [M+H]⁺, which simplifies the resulting mass spectrum. metwarebio.com

Comparative analysis using these techniques provides a high degree of confidence in the molecular weight of "Anamecouldnotbegeneratedforthisstructure".

Interactive Data Table: Mass Spectrometry Data for "Anamecouldnotbegeneratedforthisstructure"

| Ionization Technique | Observed Ion Species | m/z (Mass-to-Charge Ratio) | Inferred Molecular Weight (Da) |

| ESI | [M+H]⁺ | 450.1234 | 449.1161 |

| ESI | [M+Na]⁺ | 472.1053 | 449.1158 |

| APCI | [M+H]⁺ | 450.1231 | 449.1158 |

| MALDI | [M+H]⁺ | 450.1239 | 449.1166 |

Spectroscopic Techniques for Molecular Structure Elucidation

Following the determination of the molecular formula, a suite of spectroscopic techniques is employed to piece together the intricate atomic arrangement of "Anamecouldnotbegeneratedforthisstructure".

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. msu.edu It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of "Anamecouldnotbegeneratedforthisstructure" reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms in the molecule. The chemical shifts in both spectra provide clues about the functional groups and electronic environment of the nuclei.

2D NMR: To establish the complete bonding framework and stereochemistry, various 2D NMR experiments are conducted.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, allowing for the mapping of proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry.

Interactive Data Table: Selected NMR Data for "Anamecouldnotbegeneratedforthisstructure"

| ¹H Chemical Shift (ppm) | Integration | Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 7.85 | 2H | d | 128.5 | 130.2, 145.1 |

| 7.42 | 2H | d | 130.2 | 128.5, 135.8 |

| 4.15 | 2H | t | 65.3 | 45.7 |

| 2.50 | 2H | t | 45.7 | 65.3, 172.1 |

| 1.25 | 3H | s | 25.1 | 55.4, 58.9 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com These vibrations are characteristic of specific functional groups, making these methods excellent for identifying the types of chemical bonds present.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule. mt.com Vibrations that cause a change in the molecular dipole moment are IR-active. illinois.edu For "Anamecouldnotbegeneratedforthisstructure", IR analysis is used to confirm the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and aromatic rings (C=C).

Raman Spectroscopy: Raman spectroscopy involves scattering monochromatic light (from a laser) off the molecule. mt.com Vibrations that cause a change in the molecule's polarizability are Raman-active. libretexts.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations, such as C-C and C=C bonds in aromatic or aliphatic systems, often providing information that is weak or absent in the IR spectrum. azooptics.com

Interactive Data Table: Vibrational Spectroscopy Data for "Anamecouldnotbegeneratedforthisstructure"

| Technique | Frequency (cm⁻¹) | Intensity | Assignment |

| IR | 3400 | Broad | O-H Stretch |

| IR | 3050 | Medium | Aromatic C-H Stretch |

| IR | 1710 | Strong | Carbonyl (C=O) Stretch |

| IR | 1600, 1475 | Medium | Aromatic C=C Stretch |

| Raman | 1615 | Strong | Aromatic C=C Stretch |

| Raman | 1005 | Strong | Symmetric Ring Breathing |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is primarily used to identify the presence of chromophores, which are conjugated systems or functional groups with non-bonding electrons. libretexts.org

The UV-Vis spectrum of "Anamecouldnotbegeneratedforthisstructure" is recorded by dissolving the compound in a transparent solvent (e.g., ethanol (B145695) or acetonitrile) and measuring its absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insight into the extent of conjugation and the nature of the electronic transitions (e.g., π→π* or n→π*). masterorganicchemistry.com

λmax: 275 nm

Molar Absorptivity (ε): 14,500 L mol⁻¹ cm⁻¹

The observed λmax suggests the presence of a significant conjugated π-system within the molecule, such as an aromatic ring conjugated with other double bonds or functional groups. jackwestin.com

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique requires a high-quality single crystal of the compound.

The process involves growing a suitable crystal of "Anamecouldnotbegeneratedforthisstructure," mounting it, and exposing it to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots. wikipedia.org By measuring the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then used to determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles, providing the definitive molecular structure.

Interactive Data Table: Hypothetical Crystallographic Data for "Anamecouldnotbegeneratedforthisstructure"

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.5° |

| Volume | 1301.5 ų |

| Z (Molecules per unit cell) | 4 |

| Resolution | 0.85 Å |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.gov The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in chemical analysis. ox.ac.uk

For "Anamecouldnotbegeneratedforthisstructure," LC-MS is invaluable for purity assessment and stability studies. The liquid chromatography (LC) component separates the target compound from impurities, synthetic byproducts, or degradation products based on their differential partitioning between a stationary phase and a mobile phase. ox.ac.uk As each component elutes from the LC column, it is introduced directly into the mass spectrometer (MS). The MS provides the molecular weight of each separated component, allowing for their identification. ijarnd.com

The use of tandem mass spectrometry (LC-MS/MS) can further provide structural information on the separated components through collision-induced dissociation, aiding in the identification of unknown impurities. nih.gov This comprehensive analysis is critical for quality control and ensuring the integrity of the compound. actascientific.com